![molecular formula C14H11BrN4O B2570543 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797822-97-9](/img/structure/B2570543.png)
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
“2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a chemical compound with the molecular formula C14H11BrN4O and a molecular weight of 331.173. It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
While specific chemical reactions involving “2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide” are not detailed in the search results, pyrazolo[1,5-a]pyrimidines in general have been widely studied for their synthetic versatility .
Scientific Research Applications
- 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibits kinase inhibitory activity. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer and inflammatory disorders. Researchers are exploring this compound as a potential kinase inhibitor for therapeutic purposes .
- Inflammation contributes to various diseases, including autoimmune conditions. Preliminary studies suggest that 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide may modulate inflammatory responses. Investigating its anti-inflammatory mechanisms could lead to novel treatments .
- Ischemic stroke results from reduced blood flow to the brain, leading to tissue damage. Researchers have identified 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide as a potent, selective, and central nervous system (CNS)-penetrant inhibitor of IRAK4. This kinase inhibitor shows promise for ischemic stroke therapy .
Kinase Inhibition
Anti-Inflammatory Potential
Neuroprotection and Stroke Treatment
Mechanism of Action
Target of Action
The primary target of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide: interacts with CDK2, inhibiting its activity . This interaction results in the alteration of cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 by 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide affects the cell cycle progression pathway . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the action of 2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within cells , leading to cell death and the potential reduction of tumor size.
properties
IUPAC Name |
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c1-9-6-13-16-7-10(8-19(13)18-9)17-14(20)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBUHVOHXKHOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide |
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